molecular formula C9H10N2O4S B13126065 (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Cat. No.: B13126065
M. Wt: 242.25 g/mol
InChI Key: JMMQOERRAVCXSS-CCXZUQQUSA-N
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Description

The compound (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is a complex organic molecule with a unique tricyclic structure. It contains multiple functional groups, including hydroxyl, hydroxymethyl, and thia-diazatricyclic moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For instance, the use of copper-catalyzed oxidative dehydrogenative annulation has been reported for the preparation of similar tricyclic compounds . This method involves the use of O-acyl oximes and α-amino ketones as starting materials, with copper acting as a catalyst under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with hydroxyl and thia-diazatricyclic structures. Examples include:

  • (2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one analogs with different substituents.
  • Other tricyclic compounds with similar functional groups but different ring structures.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C9H10N2O4S/c12-3-4-6(14)7-8(16-4)11-2-1-5(13)10-9(11)15-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1

InChI Key

JMMQOERRAVCXSS-CCXZUQQUSA-N

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](S3)CO)O)OC2=NC1=O

Canonical SMILES

C1=CN2C3C(C(C(S3)CO)O)OC2=NC1=O

Origin of Product

United States

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